5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)24-20-15(2)16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHOSPUQBEHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization steps to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Structural Overview
The compound features a unique heterocyclic structure that contributes to its biological activity. Its molecular formula is , and it is characterized by the presence of methyl and phenyl substituents which may enhance its interaction with biological targets.
Anticancer Potential
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including:
- HeLa Cells : Demonstrated efficacy as a lipid droplet biomarker, indicating potential for targeted cancer therapies .
- L929 Cells : Showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of various enzymes involved in critical biochemical pathways. For instance:
- Protein Kinases : Similar compounds have shown effectiveness in inhibiting kinases that are often overactive in cancer cells.
- Antileishmanial and Antimalarial Activities : The compound is structurally related to other pyrazolopyrimidines known for their antileishmanial and antimalarial effects, indicating potential applications in treating these diseases.
Material Science Applications
Recent studies highlight the use of pyrazolopyrimidine derivatives as promising materials in photophysical applications due to their unique optical properties:
- Fluorophores : The compound can be utilized as a fluorescent probe in biological imaging due to its photophysical properties, making it suitable for tracking cellular processes .
- Solid-State Applications : The ability to form crystals with notable conformational characteristics enhances its application in solid-state devices .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
Key Insight : The 5,6-dimethyl motif in the target compound balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., THP in 15j) improve solubility but may reduce membrane permeability .
Aryl Substituent Variations at Position 3
Key Insight: Fluorination at the 4-position (e.g., Compound 47) significantly boosts activity against Mycobacterium tuberculosis (MIC ~0.1 µg/mL) compared to the non-fluorinated phenyl group in the target compound .
Amine Group Modifications at Position 7
Key Insight : Pyridine-containing amines (e.g., Compound 32) exhibit stronger target engagement but higher metabolic clearance, whereas the 4-methylphenyl group in the target compound offers a balance between stability and bioavailability .
Biological Activity
5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological properties. The IUPAC name is this compound, and its molecular formula is . The unique arrangement of methyl and phenyl groups contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20N4 |
| Molecular Weight | 344.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Enzymatic Activity : Pyrazolo[1,5-a]pyrimidines often act as inhibitors of various enzymes involved in cellular processes, including kinases that play crucial roles in cancer progression.
- Antimicrobial Activity : Compounds in this class have shown potential against various pathogens, including bacteria and protozoa. They may disrupt biochemical pathways essential for pathogen survival.
- Anticancer Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines through apoptosis induction.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound and related compounds. Notable findings include:
- Antibacterial Activity : A study assessed the antibacterial properties against multidrug-resistant strains using agar well-diffusion methods. The compound exhibited significant inhibition zones compared to standard antibiotics like erythromycin and amikacin .
- Anticancer Activity : In vitro tests on various cancer cell lines (e.g., MCF-7, A549) revealed that this compound has an IC50 value indicating effective cytotoxicity. For instance:
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Case Studies
Case Study 1 : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The derivatives showed varying degrees of effectiveness with some exhibiting bactericidal effects comparable to existing treatments .
Case Study 2 : In another investigation focusing on anticancer properties, derivatives similar to this compound were screened against several human cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited tumor growth and induced apoptosis .
Q & A
Q. Table 1: Example Synthetic Conditions from Literature
| Precursor | Solvent | Temp (°C) | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-pyrazole + β-diketone | Pyridine | 100 | 5–6 | 62–70 | |
| Enaminone + Pyrazole | Ethanol | 80 | 4–5 | 68–75 |
Basic: How is structural confirmation performed for such compounds?
Methodological Answer:
Multi-spectroscopic techniques are critical:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, methyl groups at positions 5 and 6 appear as singlets at δ 2.1–2.5 ppm, while aromatic protons show splitting patterns between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm NH/amine groups (3200–3400 cm⁻¹) and C≡N bonds (2200 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.1 Da) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., ±0.3% deviation) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to accelerate cyclization, as seen in for arylazo derivatives .
- Solvent Optimization : Replace pyridine with DMF or DMSO to enhance solubility of bulky substituents .
- Temperature Control : Lower reaction temperatures (70–80°C) reduce side reactions like decomposition of trifluoromethyl groups .
- Workup Strategies : Use gradient pH adjustments (e.g., dilute HCl for precipitation) to isolate pure products .
Q. Table 2: Yield Optimization Strategies
| Strategy | Yield Increase (%) | Reference |
|---|---|---|
| Catalyst addition | 10–15 | |
| Solvent switch to DMF | 12–18 | |
| Reduced temperature | 8–10 |
Advanced: How do electronic effects of substituents influence spectroscopic data and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups at position 3 deshield adjacent protons, causing downfield NMR shifts (δ +0.2–0.5 ppm) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase electron density, stabilizing intermediates during nucleophilic substitution .
- Contradictions : shows arylazo derivatives (EWG) have lower yields (62–68%) compared to methyl-substituted analogs (70%) due to steric hindrance .
Advanced: What are the biological targets and mechanisms of action for pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Kinase Inhibition : Derivatives with trifluoromethyl groups (e.g., ) selectively inhibit CDK9 (IC₅₀ = 0.8–1.2 µM), disrupting transcription of anti-apoptotic proteins like Mcl-1 .
- Apoptosis Induction : Pyrazolo[1,5-a]pyrimidines activate caspase-3/7 in cancer cell lines (e.g., MDA-MB-231) via mitochondrial pathway modulation .
- Enzyme Binding : The dimethylaminoethyl moiety enhances binding to ATP pockets via hydrogen bonding and hydrophobic interactions .
Q. Table 3: Biological Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1.5 | CDK9 inhibition | |
| A549 (Lung) | 2.1 | Caspase-3 activation |
Advanced: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 48 hr incubation vs. 72 hr) .
- Structural Validation : Confirm compound purity (>98% via HPLC) to rule out impurity-driven effects .
- Cell Line Variability : Test across multiple lines (e.g., used both epithelial and mesenchymal models) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP) : Use software like MarvinSuite to estimate LogP (e.g., 3.2 for this compound), correlating with blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME assess absorption (e.g., 75% oral bioavailability) and CYP450 interactions .
- Docking Studies : AutoDock Vina models interactions with CDK9 (binding energy ≤ −9.0 kcal/mol) .
Advanced: How to design analogs to enhance solubility without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
